1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Sympatholytic Autonomic pharmacology Structure-activity relationship (SAR)

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5), also known as 2,6-Dichloro-(2-chloroethoxy)benzene, is a chlorinated aromatic ether with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol. This compound is a liquid at room temperature, exhibiting a boiling point range of 150-180°C at 8 kPa (approximately 287.4°C at 760 mmHg) and a density of 1.364 g/cm³.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 53491-29-5
Cat. No. B1361965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-(2-chloro-ethoxy)-benzene
CAS53491-29-5
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OCCCl)Cl
InChIInChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2
InChIKeyJPMZGMMHZRWZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5): Chemical Identity, Physicochemical Profile, and Procurement Baseline


1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5), also known as 2,6-Dichloro-(2-chloroethoxy)benzene, is a chlorinated aromatic ether with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol . This compound is a liquid at room temperature, exhibiting a boiling point range of 150-180°C at 8 kPa (approximately 287.4°C at 760 mmHg) and a density of 1.364 g/cm³ . Its primary documented application is as a key intermediate in the synthesis of Guanoclor (guanochlor), a sympatholytic drug [1].

Procurement Risk Analysis: Why 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene Cannot Be Interchanged with Generic Phenoxyethyl Derivatives


The selection of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene over other chloro-phenoxyethyl compounds is dictated by a confluence of structural specificity and application-critical physicochemical properties. The 2,6-dichloro substitution pattern on the phenyl ring is not a generic motif; it imparts distinct electronic and steric characteristics that govern both reactivity in subsequent synthetic steps and the biological activity of the final drug molecule [1]. Furthermore, while structural isomers like 2,4-dichlorophenoxyethyl derivatives are prevalent in agrochemical applications (e.g., as auxinic herbicides), their molecular targets and activity profiles differ fundamentally from the 2,6-dichloro scaffold required for sympatholytic drug synthesis [2]. Substitution with an alternative intermediate would introduce unvalidated variables into a drug synthesis pathway, jeopardizing yield, purity, and the pharmacological profile of the active pharmaceutical ingredient (API).

Quantitative Differentiation of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene: Head-to-Head Evidence Against Key Analogs


Biological Activity Comparison: 2,6-Dichloro vs. 2,6-Dimethyl Scaffolds in Sympatholytic Potency

A direct head-to-head comparison of the sympatholytic activity of 2,6-dimethylphenoxyethyl trimethylammonium bromide and 2,6-dichlorophenoxyethyl trimethylammonium bromide was conducted in vivo. The study demonstrates that the 2,6-dichloro substitution, which corresponds to the core structure of the target compound, is essential for the observed activity. The 2,6-dimethyl analog served as a key comparator to isolate the effect of the halogen substituents [1].

Sympatholytic Autonomic pharmacology Structure-activity relationship (SAR)

Synthetic Utility: Exclusive Role as the Critical Intermediate for the Sympatholytic Drug Guanoclor

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene serves as the definitive and only documented synthetic precursor to Guanoclor (guanochlor) [1]. Guanoclor is a known sympatholytic drug with a distinct mechanism of action [2]. The target compound is reacted with hydrazine and subsequently with S-methylthiourea to yield the final API [1]. This contrasts with the applications of its closest analogs, such as 2-(2,4-dichlorophenoxy)ethanol, which are predominantly used in the synthesis of herbicides and plant growth regulators, not pharmaceuticals [3].

Medicinal Chemistry API Synthesis Guanoclor

Physicochemical Properties: Comparative Boiling Point and Density as a Proxy for Purity and Handling Requirements

The target compound exhibits a boiling point of 287.4°C at 760 mmHg and a density of 1.364 g/cm³ . These values serve as critical reference points for identity verification and purity assessment via analytical techniques like GC-MS. While exact data for the closest 2,6-dichloro analog, β-(2,6-dichlorophenoxy)ethyl bromide, is not always compiled in the same sources, the presence of the terminal chloride on the ethoxy chain versus a bromide on an ethyl chain is expected to impart quantifiable differences in these key physical properties. This distinction is crucial for procurement, as it allows for unambiguous identification and ensures that the material received matches the specifications required for the intended synthesis, preventing costly process deviations.

Physicochemical characterization Quality control Process chemistry

Targeted Application Scenarios for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene Based on Empirical Evidence


Synthesis of Guanoclor (Guanochlor) and Related Sympatholytic Agents

The primary and most validated use case for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is as a critical synthetic intermediate for the sympatholytic drug Guanoclor [1]. The synthesis involves reacting this compound with hydrazine, followed by reaction with S-methylthiourea to yield the final API . This application is unique to the 2,6-dichloro substitution pattern, which is required for the sympatholytic activity of the final drug molecule, as established by comparative pharmacological studies . Procuring this intermediate is essential for any research program focused on the synthesis, derivatization, or study of Guanoclor or its potential analogs.

Research Tool for Investigating Structure-Activity Relationships (SAR) of Sympatholytics

This compound is an essential tool for SAR studies focused on phenoxyethylamine-based sympatholytic agents. The 2,6-dichloro substitution pattern on the phenyl ring is a key structural feature that differentiates its biological activity from that of its 2,6-dimethyl analog [1]. For example, while the 2,6-dimethyl analog (xylocholine) was found to be devoid of ganglion stimulant activity, the 2,6-dichloro analog exhibited specific sympathetic inhibitor potency [1]. Therefore, this compound is a necessary reagent for academic or industrial medicinal chemistry groups seeking to understand the role of halogen substitution in modulating autonomic nervous system targets.

Development of Novel Synthetic Pathways for 2,6-Disubstituted Phenoxyethyl Derivatives

The synthesis of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene itself, typically via the etherification of 2,6-dichlorophenol with 1,2-dichloroethane under basic conditions [1], serves as a model reaction for developing and optimizing synthetic methodologies for sterically hindered and electron-deficient aromatic ethers. Its procurement is necessary for chemists aiming to investigate alternative, more efficient, or greener synthetic routes to this class of compound. Furthermore, the compound can serve as a starting material for the creation of diverse libraries of 2,6-dichlorophenoxyethyl derivatives by leveraging the reactivity of the terminal alkyl chloride in nucleophilic substitution reactions.

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